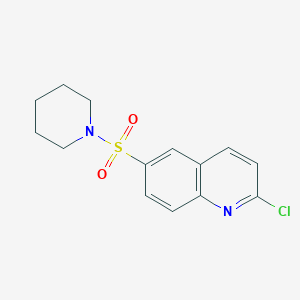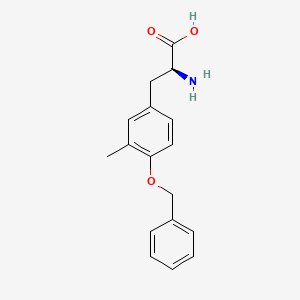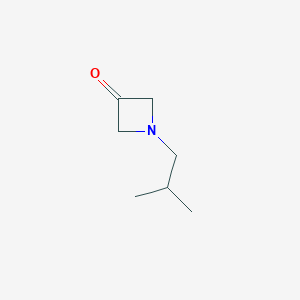
1-Isobutylazetidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutylazetidin-3-one is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its strained ring structure, making it highly reactive and of significant interest in synthetic organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutylazetidin-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ catalysts and optimized reaction conditions to ensure high yields and purity. For example, the use of organometal reagents in the presence of copper catalysts has been reported to rapidly provide bis-functionalized azetidines .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutylazetidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The strained ring structure makes it particularly susceptible to nucleophilic attacks and ring-opening reactions.
Common Reagents and Conditions:
Substitution: Reactions with phenylmagnesium bromide or triphenylphosphinemethylene can yield substituted azetidines.
Major Products: The major products formed from these reactions include various substituted azetidines and azetidin-3-ols, which can be further functionalized for diverse applications .
Aplicaciones Científicas De Investigación
1-Isobutylazetidin-3-one has found applications in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-Isobutylazetidin-3-one involves its interaction with specific molecular targets and pathways. The strained ring structure allows it to act as a reactive intermediate in various biochemical processes. It can interact with enzymes and receptors, leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
Azetidine: A simpler four-membered nitrogen-containing ring without the isobutyl substitution.
Pyrrolidine: A five-membered nitrogen-containing ring, less strained and more stable than azetidine.
Oxetane: A four-membered oxygen-containing ring, similar in size but different in reactivity due to the presence of oxygen.
Uniqueness: 1-Isobutylazetidin-3-one is unique due to its specific substitution pattern and the resulting chemical properties. The isobutyl group enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)azetidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-6(2)3-8-4-7(9)5-8/h6H,3-5H2,1-2H3 |
Clave InChI |
UUFVONMGOWPSOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


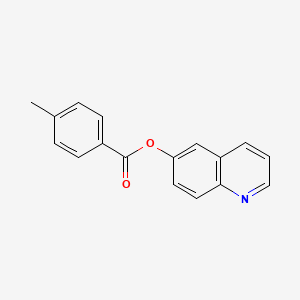

![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
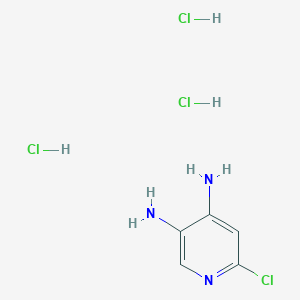
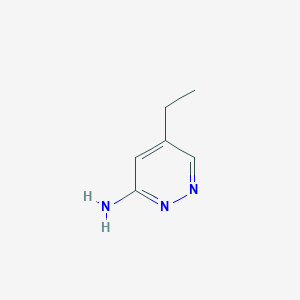
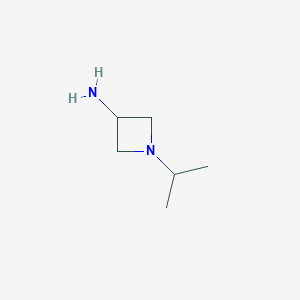
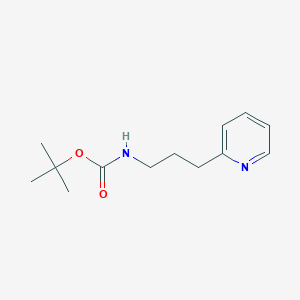
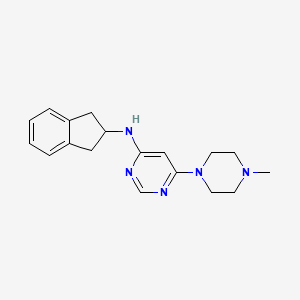
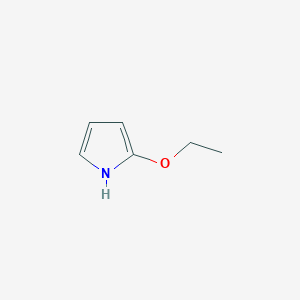
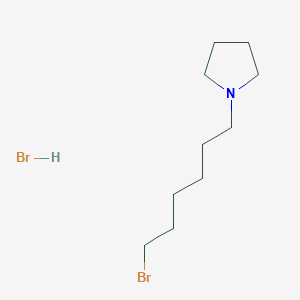

![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
